C-4 Aryl Substituent Effect on Predicted SERT Affinity: p-Tolyl vs. Phenyl Comparison (Class-Level SAR Inference)
No direct SERT binding data are publicly available for 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline itself. However, class-level SAR from the Letavic et al. (2007) 4-aryl-THIQ series provides a robust inference: 4-methoxyaryl analogs (e.g., 4-MeO-Ph, compound '12a') consistently show sub-nanomolar to low nanomolar rat SERT Ki values (1.6–5.3 nM), whereas the 4-unsubstituted phenyl analog (compound '12l') shows a rat SERT Ki of 120 nM—a 23- to 75-fold loss in affinity [1]. The p-tolyl group on the target compound is electronically similar to the 4-methoxyphenyl group (both are electron-donating) and is expected to confer substantially higher SERT affinity than the unsubstituted 4-phenyl analog, although the precise magnitude has not been experimentally confirmed [1][2].
| Evidence Dimension | Predicted rat SERT binding affinity (Ki) based on C-4 aryl substituent SAR |
|---|---|
| Target Compound Data | Not experimentally determined for this specific compound; predicted to be in the low nanomolar range based on electron-donating p-tolyl substituent analogy to 4-MeO-Ph analogs [1] |
| Comparator Or Baseline | 4-methoxyphenyl analog (compound 12a): rat SERT Ki = 1.6 ± 0.6 nM; 4-unsubstituted phenyl analog (compound 12l): rat SERT Ki = 120 ± 52 nM [1] |
| Quantified Difference | ~75-fold difference in SERT affinity between 4-OMe and 4-H phenyl analogs; p-tolyl predicted to be closer to the 4-OMe range based on electron-donating character |
| Conditions | Radioligand displacement assay using [3H]citalopram on rat SERT [1] |
Why This Matters
The p-tolyl group is expected to produce substantially higher serotonin transporter engagement than a simple 4-phenyl-THIQ analog, which is relevant for target-engagement studies at the SERT.
- [1] Letavic, M. A., Keith, J. M., Jablonowski, J. A., Stocking, E. M., Gomez, L. A., Ly, K. S., ... & Carruthers, N. I. (2007). Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(4), 1047-1051. DOI: 10.1016/j.bmcl.2006.11.036 View Source
- [2] Keith, J. M., Letavic, M. A., & Carruthers, N. I. (2010). Diaryl-substituted tetrahydroisoquinolines as histamine H3 receptor and serotonin transporter modulators. US Patent US-7846930-B2. Assignee: Janssen Pharmaceutica NV. View Source
